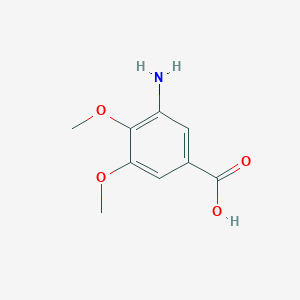

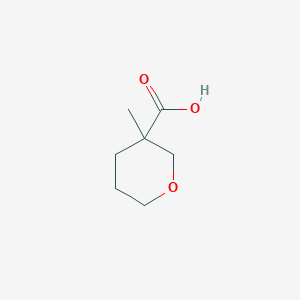

![molecular formula C15H19ClN2O B1529433 N-[2-(5-chloro-1H-indol-1-yl)ethyl]oxan-4-amine CAS No. 1410957-90-2](/img/structure/B1529433.png)

N-[2-(5-chloro-1H-indol-1-yl)ethyl]oxan-4-amine

Übersicht

Beschreibung

“N-[2-(5-chloro-1H-indol-1-yl)ethyl]oxan-4-amine” is a chemical compound with the molecular weight of 278.78 . It is an indole derivative , which are significant heterocyclic systems in natural products and drugs . Indoles play a main role in cell biology and have various biologically vital properties .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Indole derivatives have been identified as biologically active compounds in the treatment of cancer. They play a crucial role in cell biology and have shown properties that are vital in combating cancer cells. The structural complexity of indole derivatives allows them to interact with various biological targets, potentially leading to the development of novel anticancer therapies .

Antimicrobial Activity

The antimicrobial properties of indole derivatives make them valuable in the fight against infectious diseases. They have been used to develop treatments for microbes and various types of disorders in the human body. Their ability to inhibit the growth of bacteria and other pathogens is a critical area of research, especially with the rise of antibiotic resistance .

Neurological Disorders

Indole compounds have shown promise in treating neurological disorders due to their ability to cross the blood-brain barrier and interact with central nervous system receptors. This makes them potential candidates for the development of drugs targeting neurodegenerative diseases and other neurological conditions .

Anti-inflammatory Applications

The anti-inflammatory properties of indole derivatives are significant for the development of treatments for chronic inflammatory diseases. By modulating the body’s inflammatory response, these compounds can help in managing conditions such as arthritis, asthma, and autoimmune diseases .

Antiviral Agents

Indole derivatives have been reported to possess antiviral activities, with some compounds showing inhibitory activity against influenza A and other viruses. The molecular structure of indoles allows them to bind with high affinity to viral components, disrupting their lifecycle and preventing the spread of infection .

Antidiabetic Effects

Research has indicated that indole derivatives can have antidiabetic effects by influencing the metabolic pathways associated with diabetes. They may help in regulating blood sugar levels and improving insulin sensitivity, which is crucial for managing diabetes .

Antitubercular Activity

Tuberculosis remains a major global health challenge, and indole derivatives have been explored for their antitubercular properties. Their ability to target the bacteria causing tuberculosis could lead to new therapeutic options for this persistent disease .

Enzyme Inhibition

Indole derivatives have been evaluated as inhibitors of enzymes like aldose reductase, which is involved in diabetic complications. By inhibiting such enzymes, these compounds can prevent or reduce the severity of complications arising from chronic diseases .

Eigenschaften

IUPAC Name |

N-[2-(5-chloroindol-1-yl)ethyl]oxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O/c16-13-1-2-15-12(11-13)3-7-18(15)8-6-17-14-4-9-19-10-5-14/h1-3,7,11,14,17H,4-6,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVHTECHAGOQJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NCCN2C=CC3=C2C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(5-chloro-1H-indol-1-yl)ethyl]oxan-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Methylsulfanyl)methyl]pyridine-2-carboxylic acid](/img/structure/B1529350.png)

![Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine](/img/structure/B1529354.png)

![2-{3-Azaspiro[5.5]undecan-3-yl}ethan-1-amine](/img/structure/B1529355.png)

![tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate](/img/structure/B1529358.png)

![2-{4-[(2-Cyanopyridin-4-yl)oxy]phenyl}acetic acid](/img/structure/B1529366.png)

![1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1529368.png)